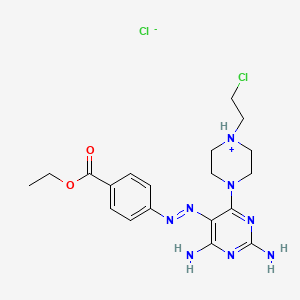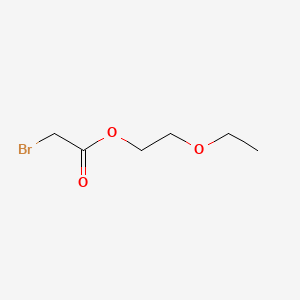
2-Ethoxyethyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation, are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-ethoxyethanol.
Reformatsky Reaction: This compound can participate in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate, which then condenses with carbonyl compounds to give β-hydroxy esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.
Reformatsky Reaction: Zinc metal and carbonyl compounds are used as reagents.
Major Products Formed
Nucleophilic Substitution: Substituted esters, such as 2-ethoxyethyl aminoacetate or 2-ethoxyethyl thioacetate.
Ester Hydrolysis: Bromoacetic acid and 2-ethoxyethanol.
Reformatsky Reaction: β-Hydroxy esters.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is employed in the preparation of polymeric nanoparticles, which can be used as drug carriers in biomedical applications.
Material Science: It is utilized in the synthesis of functionalized materials, such as calixarenes, which have applications in molecular recognition and catalysis.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of substituted products. The ester group in the compound can also undergo hydrolysis, releasing bromoacetic acid and 2-ethoxyethanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the ethoxy group.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Contains a chlorine atom instead of bromine.
Uniqueness
2-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other bromoacetates. This structural feature can make it more suitable for specific applications, such as in the synthesis of polymeric materials and functionalized compounds .
Eigenschaften
CAS-Nummer |
56521-73-4 |
|---|---|
Molekularformel |
C6H11BrO3 |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 |
InChI-Schlüssel |
PDBWYOYFNRASDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




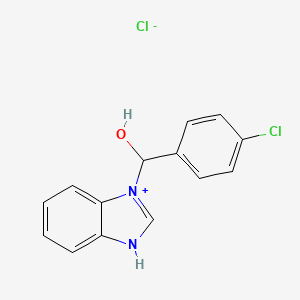
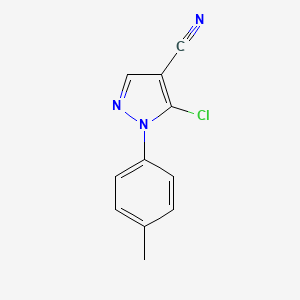
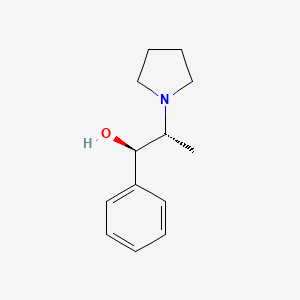
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
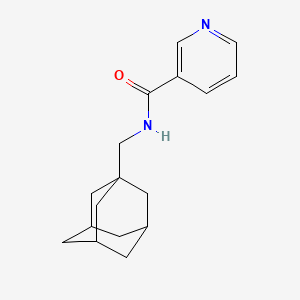
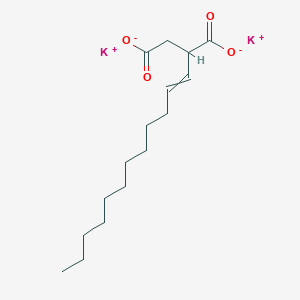



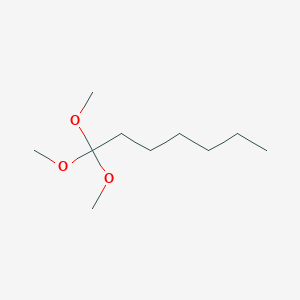
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
